molecular formula C14H24N4 B13761503 Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-piperidinylmethyl)-(9ci)

Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-piperidinylmethyl)-(9ci)

Cat. No.: B13761503
M. Wt: 248.37 g/mol
InChI Key: BYDDEHLWKZAAQE-UHFFFAOYSA-N
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Description

Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-piperidinylmethyl)-(9ci) is a heterocyclic compound that belongs to the class of azepines Azepines are seven-membered rings containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[3,4-b]azepines typically involves the reaction of 5-aminopyrazoles with pyruvic acid using l-proline as a catalyst. This reaction can be carried out using microwave-assisted methods or conventional heating methods . The microwave-assisted method offers the advantage of shorter reaction times and higher yields compared to conventional methods.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the synthetic routes mentioned above for large-scale production. This includes using scalable catalysts and reaction conditions that ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[3,4-b]azepines undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at different positions on the ring, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the ring.

Scientific Research Applications

Pyrazolo[3,4-b]azepines have a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of pyrazolo[3,4-b]azepines involves their interaction with specific molecular targets and pathways. These compounds can inhibit the growth of certain bacteria by interfering with their metabolic processes . Additionally, their antioxidant properties are attributed to their ability to scavenge free radicals and prevent oxidative damage.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazolo[3,4-b]azepines are unique due to their specific ring structure and the presence of a piperidinylmethyl group. This structural uniqueness contributes to their distinct chemical and biological properties, making them valuable in various research and industrial applications.

Properties

Molecular Formula

C14H24N4

Molecular Weight

248.37 g/mol

IUPAC Name

1-methyl-3-(piperidin-1-ylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine

InChI

InChI=1S/C14H24N4/c1-17-14-12(7-3-4-8-15-14)13(16-17)11-18-9-5-2-6-10-18/h15H,2-11H2,1H3

InChI Key

BYDDEHLWKZAAQE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CCCCN2)C(=N1)CN3CCCCC3

Origin of Product

United States

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